{3-Chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}amine
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Overview
Description
{3-Chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}amine is a chemical compound with the molecular formula C15H22ClN3O It is known for its unique structure, which includes a chloro-substituted phenyl ring and a piperazine moiety with a 3-methylbutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-Chloro-4-nitroaniline: This intermediate can be synthesized by nitration of 3-chloroaniline using a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitro Group: The nitro group in 3-chloro-4-nitroaniline is reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid.
Acylation of Piperazine: Piperazine is acylated with 3-methylbutanoyl chloride in the presence of a base like triethylamine to form 4-(3-methylbutanoyl)piperazine.
Coupling Reaction: The final step involves coupling 3-chloro-4-aminophenylamine with 4-(3-methylbutanoyl)piperazine under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{3-Chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
{3-Chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {3-Chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, while the phenyl ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
{3-Chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}amine: Unique due to its specific substitution pattern and functional groups.
{3-Chloro-4-[4-(2-methylbutanoyl)piperazin-1-yl]phenyl}amine: Similar structure but with a different alkyl chain length.
{3-Chloro-4-[4-(3-methylpentanoyl)piperazin-1-yl]phenyl}amine: Similar structure but with a longer alkyl chain.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group, piperazine ring, and 3-methylbutanoyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-11(2)9-15(20)19-7-5-18(6-8-19)14-4-3-12(17)10-13(14)16/h3-4,10-11H,5-9,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQSSIDQJNTSBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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